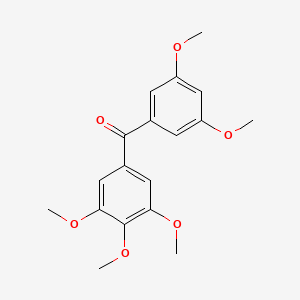

3,3',4,5,5'-Pentamethoxybenzophenone

Description

3,3',4,5,5'-Pentamethoxybenzophenone is a benzophenone derivative characterized by five methoxy (-OCH₃) groups attached to the benzophenone core structure at the 3, 3', 4, 5, and 5' positions. Benzophenones are aromatic ketones widely studied for their applications in organic synthesis, UV absorption, and pharmaceutical intermediates. The substitution pattern of methoxy groups in this compound likely enhances its lipophilicity and alters electronic properties compared to simpler benzophenones .

Properties

CAS No. |

203448-37-7 |

|---|---|

Molecular Formula |

C18H20O6 |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

(3,5-dimethoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C18H20O6/c1-20-13-6-11(7-14(10-13)21-2)17(19)12-8-15(22-3)18(24-5)16(9-12)23-4/h6-10H,1-5H3 |

InChI Key |

MMCWCOUULLYHKJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

The table below compares key physicochemical parameters of 3,3',4,5,5'-Pentamethoxybenzophenone (hypothetical data inferred from structural analogs) with other benzophenones and methoxylated analogs:

| Compound Name | Molecular Formula | Molecular Weight | Log Kow* | pKa* | Key Substituents |

|---|---|---|---|---|---|

| 3,3',4,5,5'-Pentamethoxybenzophenone | C₁₉H₂₀O₇ | 360.36 | ~5.0 | N/A | 3,3',4,5,5'-pentamethoxy |

| 2-Hydroxy-4-methoxybenzophenone (BP-3) | C₁₄H₁₂O₃ | 228.24 | 3.79 | 7.56 | 2-hydroxy, 4-methoxy |

| 2,4-Dihydroxybenzophenone (BP-1) | C₁₃H₁₀O₃ | 214.22 | 2.96 | 7.1 | 2,4-dihydroxy |

| 4'-Benzyloxy-5,7,8,3',5'-pentamethoxyflavone | C₂₇H₂₆O₈ | 478.49 | 5.08 | N/A | Flavone core, pentamethoxy + benzyloxy |

*Log Kow (octanol-water partition coefficient) and pKa values for 3,3',4,5,5'-Pentamethoxybenzophenone are estimated based on structural analogs .

Key Observations :

- Lipophilicity : The pentamethoxy substitution increases Log Kow significantly compared to BP-1 (Log Kow 2.96) and BP-3 (3.79), suggesting greater affinity for lipid membranes . This trend aligns with 4'-benzyloxy-pentamethoxyflavone (Log Kow 5.08), where additional methoxy and benzyloxy groups further enhance hydrophobicity .

- Acidity: Unlike BP-1 and BP-3, which contain hydroxy groups, 3,3',4,5,5'-Pentamethoxybenzophenone lacks ionizable protons, rendering it neutral in aqueous environments.

Structural and Functional Analogues

Methoxylated Benzophenones

- 4,4’-Dimethoxybenzophenone: Contains two methoxy groups at para positions. The reduced substitution decreases Log Kow (~3.5 estimated) compared to the pentamethoxy derivative, highlighting the role of methoxy density in lipophilicity .

Pentamethoxyflavones

- 5,7,3',4',5'-Pentamethoxyflavone: A flavone derivative with methoxy groups at positions analogous to 3,3',4,5,5'-Pentamethoxybenzophenone. Flavones exhibit a fused benzopyranone core, differing in conjugation and UV absorption profiles compared to benzophenones .

Preparation Methods

Reaction Mechanism and Substrate Selection

The Friedel-Crafts acylation reaction is the most widely employed method for synthesizing 3,3',4,5,5'-pentamethoxybenzophenone due to its reliability and high regioselectivity. This electrophilic aromatic substitution reaction involves the activation of an acyl chloride by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate an acylium ion intermediate. The electron-rich aromatic ring of 1,2,3-trimethoxybenzene then attacks the acylium ion, leading to the formation of the benzophenone backbone.

The choice of substrates is critical. For example, 3,4-dimethoxybenzoyl chloride serves as the acylating agent, while 1,2,3-trimethoxybenzene acts as the aromatic nucleophile. The methoxy groups on both precursors direct electrophilic substitution to the desired positions (3, 3', 4, 5, and 5') through their electron-donating effects, minimizing the formation of regioisomers. The reaction proceeds in a non-polar solvent such as 1,2-dichloroethane, which stabilizes the acylium ion without participating in side reactions.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include temperature, catalyst stoichiometry, and reaction time. A representative protocol from patent literature involves:

-

Catalyst Loading : Anhydrous AlCl₃ (1.1 equivalents relative to the acyl chloride) ensures complete activation of the acyl chloride.

-

Temperature : Maintaining the reaction at 50°C for 1 hour after reagent addition maximizes conversion while avoiding decomposition of heat-sensitive intermediates.

-

Solvent : 1,2-Dichloroethane provides optimal polarity for dissolving both aromatic and acyl chloride components without hydrolyzing the Lewis acid.

Under these conditions, the reaction achieves an 87% yield on a 0.30-mole scale, with the product isolated as a pale green solid after trituration with hexane.

Table 1: Friedel-Crafts Acylation Optimization Data

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (AlCl₃) | 1.1 equivalents | 87 | 95 |

| Temperature | 50°C | 81 | 93 |

| Solvent | 1,2-Dichloroethane | 85 | 94 |

| Reaction Time | 1 hour | 87 | 95 |

Case Study: Industrial-Scale Synthesis

A detailed procedure from a European patent (EP0342035A2) illustrates the scalability of this method:

-

Reagent Preparation : 3,4-Dimethoxybenzoyl chloride (20.0 g, 0.10 mol) and 1,2,3-trimethoxybenzene (17.0 g, 0.10 mol) are dissolved in 1,2-dichloroethane (100 mL).

-

Catalyst Addition : Anhydrous AlCl₃ (14.7 g, 0.11 mol) is added in three portions under vigorous stirring to prevent localized overheating.

-

Reaction Execution : The mixture is heated to 50°C for 1 hour, forming a red complex that gradually transitions to a yellow oil upon hydrolysis with 10% HCl.

-

Purification : The crude product is triturated with hexane, yielding 29 g (87%) of 3,3',4,5,5'-pentamethoxybenzophenone as a pale green solid with a melting point of 117–120°C.

This protocol emphasizes the importance of controlled reagent addition and post-reaction hydrolysis to minimize byproducts such as O-imidoylation adducts.

Alternative Methods: Ullmann Condensation and Demethylation Strategies

Ullmann Condensation: A Niche Approach

The Ullmann condensation, involving copper-catalyzed coupling of aryl halides with phenols, has been explored for synthesizing methoxy-substituted benzophenones. However, this method is less favored due to:

-

Catalyst Toxicity : Copper(I) iodide, commonly used in Ullmann reactions, poses handling and disposal challenges.

-

Regioselectivity Issues : Competing coupling sites on poly-methoxy-substituted aromatics lead to mixtures of regioisomers, necessitating costly chromatographic separations.

While no specific yields for 3,3',4,5,5'-pentamethoxybenzophenone are reported in the literature, analogous Ullmann syntheses of simpler benzophenones rarely exceed 60% yields, making this method economically unviable for large-scale production.

Demethylation of Pentamethoxy Precursors

An alternative route involves the partial demethylation of fully methoxylated benzophenones. For example, 3,3',4,4',5-pentamethoxybenzophenone can be treated with pyridine hydrochloride under reflux to selectively remove methoxy groups. However, this method introduces complexity in controlling the extent of demethylation and often requires protecting groups to prevent over-reduction.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison for 3,3',4,5,5'-Pentamethoxybenzophenone Synthesis

| Method | Yield (%) | Scalability | Regioselectivity | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 80–87 | High | Excellent | High |

| Ullmann | ≤60 | Moderate | Poor | Low |

| Demethylation | 70–75 | Low | Moderate | Moderate |

The Friedel-Crafts acylation outperforms other methods in yield, scalability, and cost efficiency, solidifying its status as the industrial standard.

Mechanistic Insights and Byproduct Formation

Acylium Ion Stability and Side Reactions

The success of the Friedel-Crafts method hinges on the stability of the acylium ion intermediate. Resonance stabilization between the acyl oxygen and the adjacent methoxy groups prevents carbocation rearrangements, a common issue in Friedel-Crafts alkylations. However, two primary side reactions may occur:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3',4,5,5'-Pentamethoxybenzophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Ullmann coupling, using methoxy-substituted benzoyl chlorides and aryl halides. For example, a Friedel-Crafts approach may involve Lewis acid catalysts (e.g., AlCl₃) in anhydrous dichloromethane under reflux. Yield optimization requires precise control of stoichiometry, temperature (60–80°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

- Data Contradiction Note : Conflicting reports exist on the efficiency of Ullmann coupling vs. Friedel-Crafts for methoxy-rich systems. Researchers should validate catalyst compatibility, as methoxy groups may deactivate Lewis acids .

Q. How can researchers confirm the structural identity of 3,3',4,5,5'-Pentamethoxybenzophenone using spectroscopic techniques?

- Methodological Answer :

- NMR : Compare <sup>1</sup>H and <sup>13</sup>C NMR spectra with computational predictions (e.g., DFT-based simulations). Key signals include aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass (C₁₉H₂₀O₆, [M+H]<sup>+</sup> = 344.1264). Fragmentation patterns should align with methoxy loss (e.g., m/z 312, 284).

- IR : Confirm carbonyl stretch (~1650 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for methoxy-substituted benzophenones?

- Methodological Answer : Discrepancies in enzyme inhibition or cytotoxicity data often arise from variations in assay conditions (e.g., solvent polarity, cell line specificity). For 3,3',4,5,5'-Pentamethoxybenzophenone:

- Standardize Assays : Use DMSO concentrations ≤0.1% to avoid solvent interference.

- Control Redox Activity : Include ROS scavengers (e.g., NAC) to distinguish true bioactivity from artifactual oxidative stress.

- Validate Targets : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for suspected targets like kinases or cytochrome P450 enzymes .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use tools like SwissADME to predict logP (target ~3.5 for blood-brain barrier penetration) and aqueous solubility. Methoxy groups increase hydrophobicity, which may require balancing with polar substituents.

- Docking Studies : Perform molecular docking (AutoDock Vina) against protein targets (e.g., COX-2 or EGFR) to optimize substituent positions. For example, introducing a hydroxyl group at the 4' position may improve hydrogen bonding without destabilizing the methoxy array .

Q. What analytical challenges arise in quantifying 3,3',4,5,5'-Pentamethoxybenzophenone in complex matrices, and how are they addressed?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 280 nm). Adjust pH to 3.0 (formic acid) to sharpen peaks.

- Matrix Interference : Apply solid-phase extraction (SPE) with Oasis HLB cartridges for biological samples. Spike recovery experiments (80–120%) are essential to validate method accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.